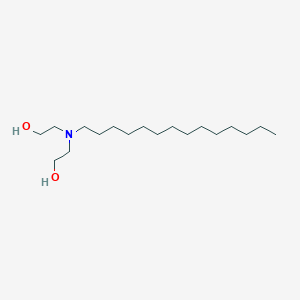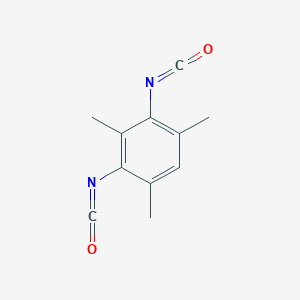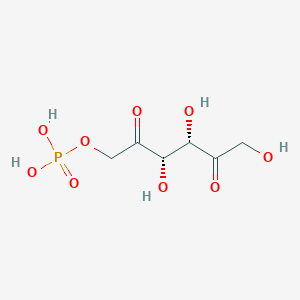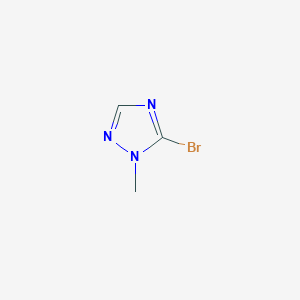
2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzoic acid is a heterocyclic organic compound . It has a molecular weight of 272.979253 g/mol and a molecular formula of C7HBrF4O2 . The IUPAC name for this compound is 2-bromo-3,4,5,6-tetrafluorobenzoic acid .
Molecular Structure Analysis
The canonical SMILES structure for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O . The InChI Key for this compound is CSQFCJLDFYDOGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-3,4,5,6-tetrafluorobenzoic acid has a density of 2.022g/cm³ . It has a boiling point of 266.7ºC at 760 mmHg . The compound has a flash point of 115.1ºC . It has 6 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Synthesis and Intermediates
Synthesis Techniques
The synthesis of 2,3,4,5-Tetrafluorobenzoic acid (TFBA), closely related to 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, has been developed starting from N-phenyl tetrachlorophthalimide. This method affords TFBA with a total yield of 56.4%, demonstrating its potential as an intermediate in fluoroquinolone antibiotics production (Kun, 2006).
Halogenation and Substitution Methods
Research on the selective conversion of 1,3-difluorobenzene into various bromobenzoic acids demonstrates the regioflexibility of this compound in synthesis processes. This method provides insights into creating derivatives like 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Schlosser & Heiss, 2003).
Chemical Properties and Analysis
Vibrational Frequencies and Hydrogen Bonding
A study on the vibrational frequencies and hydrogen bonding of TFBA provides a deeper understanding of its molecular structure, which is crucial for developing compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Subhapriya et al., 2017).
Thermodynamics and Structure-Property Relationships
Investigations into the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids offer valuable information on the physical properties of related compounds, including 2-Bromo-3,4,5,6-tetrafluorobenzoic acid (Zherikova et al., 2016).
Applications in Coordination Chemistry
- Coordination Polymers and Metal-Organic Frameworks: The optimized synthesis of tetrafluoroterephthalic acid, closely related to 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, has been achieved and used in constructing new coordination polymers and metal-organic frameworks, showcasing its potential in material science (Orthaber et al., 2010).
Safety And Hazards
The safety data sheet for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFCJLDFYDOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590714 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |
CAS RN |
16583-04-3 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)








